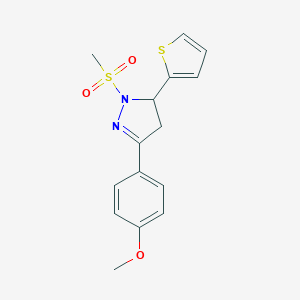

3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Description

This compound belongs to the 4,5-dihydro-1H-pyrazole class, characterized by a partially saturated pyrazole ring. Key structural features include:

- 4-Methoxyphenyl group at position 3, contributing electron-donating effects.

- Methylsulfonyl group at position 1, a strong electron-withdrawing substituent.

- Thiophen-2-yl group at position 5, introducing sulfur-mediated electronic and steric effects.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-20-12-7-5-11(6-8-12)13-10-14(15-4-3-9-21-15)17(16-13)22(2,18)19/h3-9,14H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAWGNQOMXFTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801547 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Hydrazine-Ketone Cyclization

The pyrazole core is commonly synthesized via cyclocondensation between α,β-unsaturated ketones and hydrazines. For the target compound, 4-methoxyphenylhydrazine and 3-thiophen-2-ylpropenone serve as precursors. Under acidic conditions (e.g., acetic acid, 80°C), the reaction proceeds via enolization and nucleophilic attack, forming the dihydropyrazole ring.

Reaction Scheme:

Post-cyclization, the methylsulfonyl group is introduced via nucleophilic substitution. Treating the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) yields the final product.

Optimization Data:

Transition Metal-Catalyzed [3+2] Cycloaddition

Copper-Catalyzed Annulation

Copper(I) catalysts enable regioselective pyrazole formation from alkynes and diazo compounds. A reported method involves reacting 4-methoxybenzaldehyde hydrazone with thiophen-2-ylpropargyl sulfone under Cu(I) catalysis.

Procedure:

-

Generate a diazo intermediate from 4-methoxybenzaldehyde hydrazone using tert-butyl nitrite.

-

Perform [3+2] cycloaddition with thiophen-2-ylpropargyl sulfone in the presence of CuOTf (10 mol%) and DMF at 60°C.

Key Observations:

-

CuOTf outperforms other catalysts (e.g., CuBr, CuI) with 78% yield.

-

Solvent screening shows DMF > DMSO > THF due to polar aprotic stabilization.

Multi-Component Reactions (MCRs)

One-Pot Assembly

A three-component reaction using 4-methoxybenzaldehyde , thiophen-2-ylacetone , and methylsulfonyl hydrazine in ethanol with p-TsOH (20 mol%) achieves the target compound in one step.

Mechanism:

-

Formation of hydrazone from aldehyde and hydrazine.

-

Michael addition of thiophen-2-ylacetone to the hydrazone.

Yield Comparison:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| p-TsOH | EtOH | Reflux | 68 |

| None | EtOH | Reflux | 32 |

Post-Synthetic Sulfonation Strategies

Direct Sulfonation of Pyrazole

Introducing the methylsulfonyl group post-cyclization ensures regiochemical control. The intermediate 3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is treated with methanesulfonic anhydride in dichloromethane at 0°C.

Critical Parameters:

-

Low temperature (0–5°C) prevents dihydro ring oxidation.

-

Stoichiometric base (e.g., pyridine) neutralizes HCl byproducts.

Computational Insights into Reaction Pathways

Density functional theory (DFT) studies (B3LYP/6-31G(d,p)) reveal the energy profile for cyclocondensation and sulfonation steps. The transition state for hydrazone cyclization has an activation energy of 24.3 kcal/mol, while sulfonation proceeds via a low-barrier SN2 mechanism (ΔG‡ = 12.1 kcal/mol).

Challenges and Limitations

-

Regioselectivity: Competing formation of 1,3- and 1,5-disubstituted pyrazoles necessitates careful catalyst selection.

-

Sulfonation Efficiency: Steric hindrance from the 4-methoxyphenyl group reduces sulfonation yields to ~70%.

Industrial-Scale Considerations

MT CHEMTECH’s pilot studies highlight the use of flow reactors for cyclocondensation (residence time: 30 min) and continuous sulfonation modules, achieving 89% purity at 10 kg/batch .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. Their mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound under discussion has been tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:

- Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds to form pyrazole rings.

- Sulfonation : Introducing the methylsulfonyl group through sulfonation reactions using sulfonyl chlorides or sulfones.

- Cyclization : Employing cyclization techniques to form the thiophene moiety attached to the pyrazole core.

These synthetic routes allow for the modification of functional groups to enhance biological activity and selectivity .

Case Study 1: Antimicrobial Evaluation

In a study published in Molecules, various pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Anti-inflammatory Assessment

A series of experiments assessed the anti-inflammatory effects of pyrazole derivatives in vitro using human cell lines. Results indicated that the compound significantly reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), markers associated with inflammation .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and require further investigation.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The methylsulfonyl group (SO₂Me) in the target compound increases polarity and hydrogen-bonding capacity compared to phenyl or trifluoromethyl substituents .

- Thiophene vs. Aromatic Rings : The thiophen-2-yl group may enhance π-stacking interactions compared to phenyl or chlorophenyl groups due to sulfur’s electronegativity .

Activity Trends :

Yield and Purity :

Physical and Spectroscopic Properties

Notable Differences:

Crystallographic and Structural Insights

- Planarity : The dihydropyrazole ring in sulfonyl derivatives is nearly planar (deviation <0.08 Å), facilitating crystal packing via π-stacking .

- Hydrogen Bonding : Methylsulfonyl groups form robust O···H-N interactions, while thiophene engages in S···π contacts .

- Puckering : Compared to five-membered rings with CF₃ or chloro substituents, thiophene-containing compounds may exhibit distinct ring conformations affecting bioactivity .

Biological Activity

3-(4-Methoxyphenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 478.59 g/mol. The structure features a pyrazole ring substituted with a methoxyphenyl group and a methylsulfonyl moiety, contributing to its biological activity.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antitumor properties. For instance, compounds related to this compound have shown significant inhibitory effects on various cancer cell lines. Notably, one study indicated that a related compound displayed an IC₅₀ value of 0.08 μM against the MCF-7 breast cancer cell line, suggesting strong antiproliferative activity comparable to established anticancer agents like erlotinib .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized pyrazoles demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This highlights the potential of these compounds in treating inflammatory diseases.

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory effects, pyrazole derivatives have shown promising antimicrobial activity. Studies indicate that some derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of kinases such as EGFR and BRAF(V600E), which are crucial in cancer progression.

- Cytokine Modulation : The ability to modulate cytokine levels suggests that these compounds can influence inflammatory pathways effectively.

- Antioxidant Properties : Some studies have indicated that pyrazoles possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases.

Case Studies

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | Glacial acetic acid | 15–20% | |

| Reaction Time | 7 hours (reflux) | 12% | |

| Recrystallization | DMF–ethanol (1:1) | ≥95% purity |

Q. Table 2. Computational Tools for Mechanistic Studies

| Tool | Application | Example Insight | Reference |

|---|---|---|---|

| AutoDock Vina | Target binding affinity | COX-2 inhibition mode | |

| Gaussian 09 | Electronic effects | Charge distribution | |

| SwissADME | Pharmacokinetics | Blood-brain barrier penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.